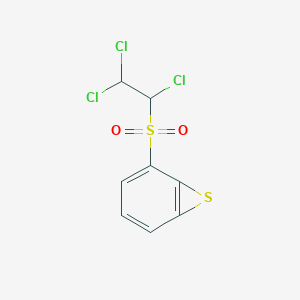
S-Trichlorovinyl benzenethiosulfonate
Description
S-Trichlorovinyl benzenethiosulfonate (C₈H₅Cl₃O₂S₂) is a thiosulfonate ester characterized by a benzene ring linked to a sulfonylthio group (-S(O)₂-S-) and a trichlorovinyl substituent. Thiosulfonates generally exhibit the structure R-S(O)₂-S-R', where the electronic and steric properties of R and R' dictate their reactivity and stability. In this compound, the trichlorovinyl group (Cl₃C=CH-) introduces strong electron-withdrawing effects, enhancing the electrophilicity of the sulfur atom and influencing its chemical behavior .
Properties
CAS No. |
16627-02-4 |
|---|---|
Molecular Formula |
C8H5Cl3O2S2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H |
InChI Key |
GHQFMPNACCACOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Canonical SMILES |
C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl |
Synonyms |
Benzenethiosulfonic acid S-(trichlorovinyl) ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Thiosulfonate esters vary based on their substituents. Key analogs include:
- S-Phenyl benzenethiosulfonate (C₁₂H₁₀O₂S₂): Features two phenyl groups, leading to electron-donating effects.
- S-Methyl benzenethiosulfonate (C₇H₈O₂S₂): Contains a methyl group, offering minimal steric hindrance.
- S-Trifluoromethyl benzenethiosulfonate (C₇H₅F₃O₂S₂): Substituted with a trifluoromethyl group, which is moderately electron-withdrawing.
Table 1: Structural and Electronic Properties
| Compound | Molecular Weight (g/mol) | Substituent (R) | Electronic Effect |
|---|---|---|---|
| S-Trichlorovinyl benzenethiosulfonate | 315.5 | Trichlorovinyl | Strong electron-withdrawing |
| S-Phenyl benzenethiosulfonate | 262.3 | Phenyl | Electron-donating |
| S-Methyl benzenethiosulfonate | 188.2 | Methyl | Weak electron-donating |
Reactivity in Chemical Reactions
The trichlorovinyl group significantly enhances reactivity:
- Nucleophilic Substitution : The electron-withdrawing Cl₃C=CH- group increases the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, thiols). In contrast, S-phenyl benzenethiosulfonate exhibits slower kinetics due to resonance stabilization of the phenyl group .
- By-product Formation : Evidence from sulfonylative Suzuki–Miyaura reactions shows that S-phenyl benzenethiosulfonate forms as a side product under standard conditions (retention time = 2.99 min), highlighting its moderate reactivity compared to more electrophilic derivatives like the trichlorovinyl analog .
Table 2: Reactivity in Sulfonylative Coupling Reactions
| Compound | Reaction Rate (Relative) | By-product Likelihood |
|---|---|---|
| This compound | High | Low |
| S-Phenyl benzenethiosulfonate | Moderate | High |
| S-Methyl benzenethiosulfonate | Low | Moderate |
Table 3: Physical Properties
| Compound | Decomposition Temperature (°C) | Solubility in THF (mg/mL) |
|---|---|---|
| This compound | 120 | 15 |
| S-Phenyl benzenethiosulfonate | 200 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


